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The following table summarizes the presence of 3-octanol in specific plant species based on analytical

studies [1]:

Source Part / Type Reported Percentage

Melissa officinalis (Lemon Balm) Lamiaceae (from Farming co-operative) 0.71%

Melissa officinalis (Lemon Balm) Lamiaceae (Herbes de Chevenoz) 0.80%

The table below lists other natural sources where 3-octanol has been identified, though often without

specific quantitative data [2] [3] [4]:

Category Specific Sources

Plants &
Herbs

Mint oils, Lavender, Thyme (Thymus species), Sweet marjoram, Lemon balm,

Buckwheat, Calamintha nepeta oil

Fungi Mushrooms, Truffles, Morels

Fruits &
Foods

Acerola, Litchi, Apple, Banana, Cranberry, Grapes, Papaya, Strawberry, Passionfruit,
Vanilla
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Category Specific Sources

Other Foods Fish, Pork, Fried beef, Swiss cheese, Peas, Potato, Ginger, Kelp, Dried bonito,
Soybean, Oats, Coffee, Tea, Wine, Cognac, Rum

Analytical and Experimental Protocols

For researchers aiming to detect, identify, or quantify 3-octanol in natural samples, the following established

methodologies are applicable.

Sample Preparation and Extraction

The initial step involves isolating volatile compounds from the sample matrix. Common techniques include

[5]:

Solid-Phase Extraction Embedded Dialysis (SPEED): This modern technique uses a dialysis tube
filled with resin beads, which selectively captures metabolites from a culture broth based on

molecular weight. It is particularly useful for in-situ extraction during microbial fermentation [5].
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g.,

dichloromethane, chloroform, or ethyl acetate) to transfer target compounds from the aqueous phase
to the organic phase [5].

Ultrasonic-Assisted Extraction (UAE): Ultrasound waves are applied to disrupt cells and enhance
the efficiency of compound release into the solvent [5].

Separation and Detection

After extraction, the complex mixture is typically separated and analyzed using chromatography coupled

with mass spectrometry [5] [3]:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for analyzing

volatile compounds like 3-octanol.
Separation: The extract is injected into a GC system, where compounds are vaporized and

separated based on their differential partitioning between a gaseous mobile phase and a
stationary phase in the column.
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Detection and Identification: The separated compounds are then introduced into a mass

spectrometer (MS). The MS fragments the molecules, providing a fingerprint (mass spectrum)
that can be compared to reference libraries for definitive identification. 3-Octanol can be used

as a reference standard in such analyses [3].

Biosynthesis Pathway in Fungi

3-Octanol and the related aromatic compound 1-octen-3-ol (mushroom alcohol) are formed from linoleic

acid. The diagram below illustrates this pathway [6]:

Linoleic Acid Lipoxygenase 10-HPODE
(10-Hydroperoxide) Hydroperoxide Lyase

1-Octen-3-ol

10-Oxo- trans-8-decenoic acid

Click to download full resolution via product page

The key enzymatic steps are [6]:

Step 1: Oxidation by Lipoxygenase
The polyunsaturated fatty acid linoleic acid is oxidized by the enzyme lipoxygenase.
This reaction specifically forms (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-
HPODE).

Step 2: Cleavage by Hydroperoxide Lyase
The hydroperoxide 10-HPODE is cleaved by the enzyme hydroperoxide lyase.
This cleavage produces the volatile C8 compound 1-octen-3-ol and a C10 co-product, 10-oxo-

trans-8-decenoic acid.
3-Octanol is likely formed through the further reduction of 1-octen-3-ol.

Regulatory and Safety Context for Researchers

For professionals in drug development, it is important to note that 3-octanol has been evaluated for safety as

a flavoring agent.

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has
evaluated 3-octanol and concluded that its use as a flavoring agent raises no safety concerns at
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current estimated intake levels [7].

Metabolism: Saturated aliphatic secondary alcohols like 3-octanol are generally absorbed and
metabolized by conjugation with glucuronic acid, followed by excretion in urine [7].

Toxicological Classification: The Research Institute for Fragrance Materials (RIFM) classifies 3-
octanol as Cramer Class I (Low Toxicity) using expert judgment, indicating a high probability of

safety based on its structure [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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